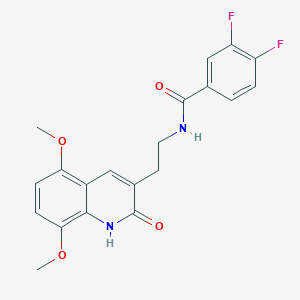![molecular formula C19H20N4O2S B2381678 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-53-1](/img/structure/B2381678.png)
2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intriguing compound recognized for its complex molecular structure and potential applications across various fields. Its unique blend of pyridine, tetrahydropyrimido, and quinoline rings renders it a compound of significant interest in both synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be approached through multi-step reactions starting from basic heterocyclic compounds. The key steps often involve:
Formation of the pyridine ring through condensation reactions.
Construction of the quinoline structure via Friedländer synthesis.
Introduction of the isopropylthio group via substitution reactions.
Cyclization to form the tetrahydropyrimido ring.
Industrial Production Methods: Scaling up this synthesis for industrial production would typically necessitate optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound may affect the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at positions on the pyridine and quinoline rings not sterically hindered.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides, acetyl chloride, etc., often in the presence of a base.
Major Products:
Sulfoxides and sulfones from oxidation.
Dihydro derivatives from reduction.
Various substituted analogs depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as a starting material or intermediate for the synthesis of more complex heterocyclic compounds. Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties. Medicine: Explored for its potential as a pharmacophore in drug development. Industry: Its unique structure makes it a candidate for materials science applications, including as a ligand in coordination chemistry.
Mecanismo De Acción
The exact mechanism of action for 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione varies depending on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactions: It acts as a reactant, undergoing transformations that lead to new compounds with potential utility.
Comparación Con Compuestos Similares
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione shares structural similarities with other heterocyclic compounds such as:
Quinoline derivatives.
Pyridine-based pharmaceuticals.
Tetrahydropyrimidine compounds.
Uniqueness: Its distinct combination of isopropylthio and pyridine groups sets it apart, potentially offering unique biological activities or chemical reactivity profiles not observed in closely related compounds.
Hope this deep dive is helpful! If there’s anything more specific you’re curious about, just let me know.
Propiedades
IUPAC Name |
2-propan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-10,14H,3-5H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPGHUQZAQIFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)



![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)


![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

